Zervamicin A1-16

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Antibiotics play a vital role in the field of scientific research, especially in the study of microbiology. Among the various antibiotics, Zervamicin A1-16 is a promising compound that has gained attention due to its unique properties.

Mécanisme D'action

Zervamicin A1-16 exerts its antibacterial activity by disrupting the bacterial membrane. It binds to the lipid bilayer of the membrane and forms channels that allow the leakage of ions and other cellular components. This disruption leads to the death of the bacterial cell. Zervamicin A1-16 has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria.

Effets Biochimiques Et Physiologiques

Zervamicin A1-16 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their membrane integrity. It also has a synergistic effect when used in combination with other antibiotics. Zervamicin A1-16 has been shown to have low toxicity towards mammalian cells, making it a promising compound for further development.

Avantages Et Limitations Des Expériences En Laboratoire

Zervamicin A1-16 has several advantages for use in lab experiments. It is a highly potent antibiotic that is effective against a wide range of bacteria. It has low toxicity towards mammalian cells, making it a safe compound to use in experiments. However, Zervamicin A1-16 has some limitations. It is a cyclic polypeptide that is difficult to synthesize, making it expensive. It also has poor solubility in aqueous solutions, which limits its use in certain experiments.

Orientations Futures

Zervamicin A1-16 has several potential future directions for research. One area of interest is the development of analogs of Zervamicin A1-16 with improved properties. Another area of interest is the use of Zervamicin A1-16 as a tool for studying the interactions between lipids and proteins in biological membranes. Additionally, Zervamicin A1-16 has potential as a therapeutic agent for the treatment of bacterial infections.

Conclusion:

In conclusion, Zervamicin A1-16 is a promising antibiotic with unique properties that make it an attractive compound for scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. With its potential for future development, Zervamicin A1-16 is a compound worth further investigation.

Méthodes De Synthèse

Zervamicin A1-16 is a cyclic polypeptide antibiotic that is produced by the bacterium Micromonospora. The synthesis of Zervamicin A1-16 involves the fermentation of Micromonospora in a nutrient-rich medium. The resulting culture broth is then extracted with organic solvents, and the crude extract is purified by various chromatographic techniques. The final product is obtained as a white powder with a purity of more than 95%.

Applications De Recherche Scientifique

Zervamicin A1-16 has a wide range of applications in scientific research. It is primarily used as an antibiotic for the treatment of bacterial infections. However, its unique properties make it an attractive compound for various other applications. Zervamicin A1-16 has been used as a tool for studying the structure and function of bacterial membranes. It has also been used as a probe for studying the interactions between lipids and proteins in biological membranes.

Propriétés

Numéro CAS |

111908-11-3 |

|---|---|

Nom du produit |

Zervamicin A1-16 |

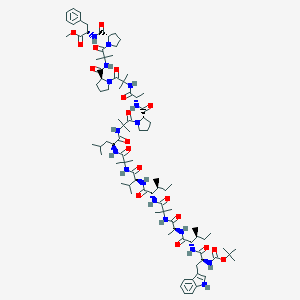

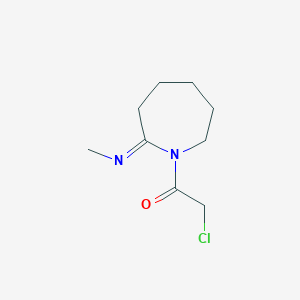

Formule moléculaire |

C90H139N17O19 |

Poids moléculaire |

1763.2 g/mol |

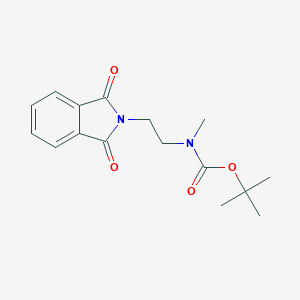

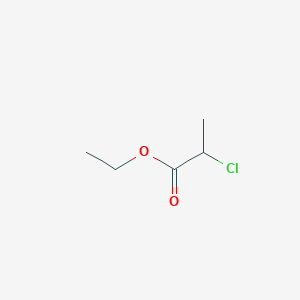

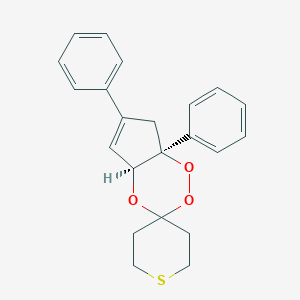

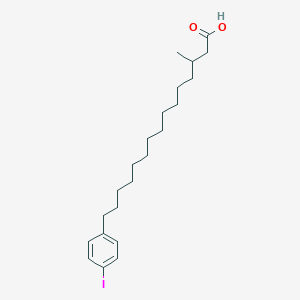

Nom IUPAC |

methyl (2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C90H139N17O19/c1-25-51(7)66(98-70(110)60(96-84(124)126-85(11,12)13)47-56-48-91-58-38-31-30-37-57(56)58)75(115)93-54(10)68(108)100-87(16,17)80(120)99-67(52(8)26-2)76(116)97-65(50(5)6)77(117)104-86(14,15)79(119)95-59(45-49(3)4)71(111)102-89(20,21)82(122)105-42-32-39-62(105)72(112)92-53(9)69(109)101-88(18,19)81(121)107-44-34-41-64(107)74(114)103-90(22,23)83(123)106-43-33-40-63(106)73(113)94-61(78(118)125-24)46-55-35-28-27-29-36-55/h27-31,35-38,48-54,59-67,91H,25-26,32-34,39-47H2,1-24H3,(H,92,112)(H,93,115)(H,94,113)(H,95,119)(H,96,124)(H,97,116)(H,98,110)(H,99,120)(H,100,108)(H,101,109)(H,102,111)(H,103,114)(H,104,117)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |

Clé InChI |

BDRNGIBQDOUEHT-LQAFYBHPSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)OC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |

SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |

SMILES canonique |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |

Autres numéros CAS |

111908-11-3 |

Séquence |

WIAXIVXLXPAXPXPF |

Synonymes |

zervamicin A1-16 Zrv-A1-16 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)